2-(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid
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Overview
Description
2-(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid is a chemical compound with the molecular formula C13H14N2O3 It is a derivative of phthalazine, a bicyclic heterocycle, and is characterized by the presence of an ethyl group, a ketone, and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid typically involves the condensation of phthalic anhydride with ethylamine, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of alkyl or aryl derivatives.
Scientific Research Applications
2-(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid
- 2-(3-Propyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid
- 2-(3-Phenyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid
Uniqueness
2-(3-Ethyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(3-ethyl-4-oxophthalazin-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-15-12(16)10-7-5-4-6-9(10)11(14-15)8(2)13(17)18/h4-8H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXREQRLDORKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2C(=N1)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24800990 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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